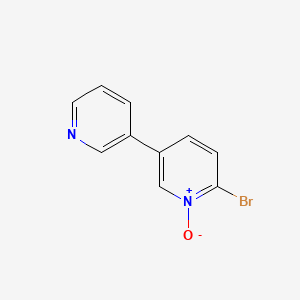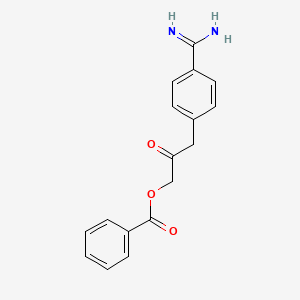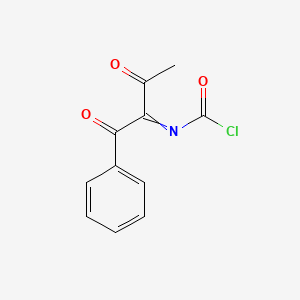
(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride: is an organic compound with a complex structure that includes a phenyl group, a dioxo group, and a carbamyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride typically involves the reaction of a suitable precursor with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxo-1-phenylbutan-2-ylidene)carbamyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: The compound can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of more complex structures.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Acid
Properties
CAS No. |
61365-80-8 |
|---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
N-(1,3-dioxo-1-phenylbutan-2-ylidene)carbamoyl chloride |
InChI |
InChI=1S/C11H8ClNO3/c1-7(14)9(13-11(12)16)10(15)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
SFHJKGKHVSUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NC(=O)Cl)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





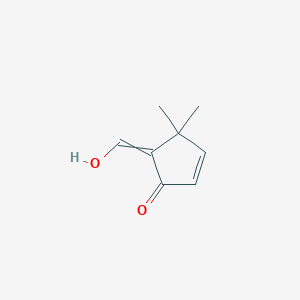
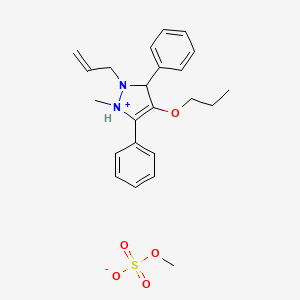
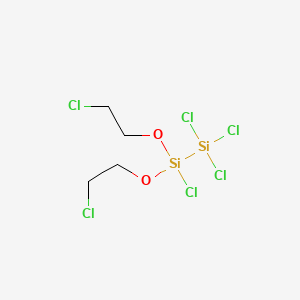
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

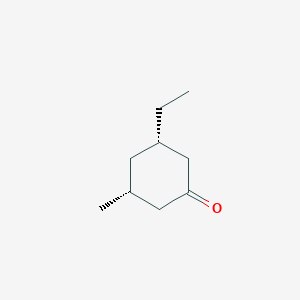

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
